![molecular formula C20H15IN4O B2544214 3-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 923243-95-2](/img/structure/B2544214.png)
3-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Notably, it can be derived from 2-methylimidazo[1,2-a]pyridine , which undergoes halogenation (bromination or iodination) to introduce the desired substituent. X-ray structural analysis confirms the structure of the resulting 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
Molecular Structure Analysis
The molecular structure of 3-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide consists of the described components. Detailed spectroscopic data (such as 1H NMR and 13C NMR) provide insights into its connectivity and functional groups .
Physical And Chemical Properties Analysis
Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of 3-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide:
Antimicrobial Activity
The compound’s structure, featuring the imidazo[1,2-a]pyrimidine moiety, suggests potential antimicrobial properties. Similar compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus . This makes it a promising candidate for developing new antibiotics or antimicrobial agents.
Antitumor Applications
Imidazo[1,2-a]pyrimidine derivatives are known for their antitumor activities. The presence of iodine in the compound could enhance its ability to induce apoptosis in cancer cells. Research into similar compounds has shown effectiveness against various cancer cell lines, making this compound a potential candidate for cancer therapy .
Fluorescent Probes
The compound’s unique structure may allow it to function as a fluorescent probe. Imidazo[1,2-a]pyridine derivatives have been used for in vitro and in vivo detection of metal ions like mercury and iron . This application is crucial for environmental monitoring and biomedical diagnostics.
Pharmaceutical Development
The compound could serve as a scaffold for developing new pharmaceuticals. Imidazo[1,2-a]pyrimidine derivatives are found in several active pharmaceutical ingredients, such as zolpidem (used for insomnia) and saripidem (a sedative and anxiolytic drug) . This suggests potential for developing new drugs targeting neurological disorders.
Photocatalysis
The compound’s structure may be suitable for photocatalytic applications. Imidazo[1,2-a]pyridine derivatives have been explored for their photocatalytic properties, which are useful in environmental cleanup processes and organic synthesis . This could lead to the development of new materials for sustainable energy solutions.
Optical Data Storage
Imidazo[1,2-a]pyridine derivatives have been used as optical media for data storage . The compound’s unique electronic properties could make it suitable for developing advanced materials for high-density data storage, which is essential for modern computing and information technology.
Pesticides and Fungicides
The compound may have applications in agriculture as a pesticide or fungicide. Imidazo[1,2-a]pyridine derivatives have shown effectiveness in protecting crops from pests and fungal infections . This could contribute to sustainable agricultural practices and food security.
Immunomodulatory Agents
The compound could be explored for its potential immunomodulatory effects. Similar structures have been investigated for their ability to modulate the immune system, which is important for treating autoimmune diseases and enhancing vaccine efficacy .
properties
IUPAC Name |
3-iodo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15IN4O/c1-13-9-10-25-12-18(24-20(25)22-13)14-5-7-17(8-6-14)23-19(26)15-3-2-4-16(21)11-15/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXANLAFVGOUILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.